molecular formula C18H15ClN2O4 B133154 (R)-Quizalofop Methyl CAS No. 76578-71-7

(R)-Quizalofop Methyl

Cat. No. B133154
CAS RN: 76578-71-7
M. Wt: 358.8 g/mol
InChI Key: YGHJGQYNECSZDY-LLVKDONJSA-N
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Description

This would typically include the compound’s systematic chemical name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Biodegradation and Environmental Impact

(R)-Quizalofop methyl, as part of the quizalofop family, has been the subject of environmental and biodegradation studies. For instance, Methylobacterium populi YC-XJ1 was isolated for its ability to degrade quizalofop-p-ethyl, a close relative of (R)-Quizalofop methyl, highlighting microbial pathways for mitigating the herbicide's environmental impact. This strain can degrade 97% of quizalofop-p-ethyl within 72 hours under optimal conditions, showcasing a novel biodegradation pathway and identifying a specific esterase, QPEH1, involved in this process (Li X, Wang J, Wu W, et al., 2020).

Mechanisms of Herbicide Resistance

Research into quizalofop-p-ethyl resistance in weeds, such as Polypogon fugax, has revealed insights into the mechanisms behind herbicide resistance. Studies found that resistance is likely non-target-site based, involving glutathione S-transferases (GSTs), which also confers partial resistance to haloxyfop-R-methyl. This understanding aids in the development of strategies to combat weed resistance (Chen W, Wu L, Wang J, et al., 2020).

Herbicide Impact on Soil and Ecosystems

The chiral properties of quizalofop-ethyl and its metabolite quizalofop-acid have been studied for their environmental behavior, including degradation in soils and toxicity to earthworms. Such research indicates the importance of considering enantiomeric forms in environmental risk evaluations, as these forms may degrade differently and have varying levels of toxicity (Ma L, Liu H, Qu H, et al., 2016).

Agricultural and Horticultural Applications

Studies on the phytotoxicity of quizalofop-p-ethyl on different plants have helped to determine safe herbicides and concentrations for various crops, aiding in the development of more effective and selective weed control methods without harming valuable crops (Yin-yuan W, 2011).

Interactions with Other Herbicides

Research into the interactions between quizalofop-p-ethyl and other herbicides in resistant rice production has provided valuable information on managing herbicide resistance and optimizing weed control in crop production systems. This includes evaluating the synergistic, antagonistic, or neutral effects of quizalofop when mixed with ALS-inhibiting herbicides (Rustom SY, Webster E, Blouin D, et al., 2018).

Safety And Hazards

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Future Directions

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For a specific compound like “®-Quizalofop Methyl”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all of these categories. If you have access to a university library or a similar resource, they may be able to help you find more information. If you’re working in a lab, your lab supervisor or colleagues may also be good resources. If you’re a student, your teachers or professors should be able to guide you. If you’re doing this research on your own, there are many online resources and databases that could be helpful, but please be aware that not all sources are equally reliable. Always try to use reputable sources and cross-check information when possible.


properties

IUPAC Name

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHJGQYNECSZDY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Quizalofop Methyl

Synthesis routes and methods

Procedure details

In 150 ml of acetonitrile, 2.0 g (0.01 mole) of 2,6-dichloroquinoxaline, 2.0 g (0.01 mole) of methyl 2-(4'-hydroxyphenoxy)propionate and 2.0 g (0.014 mole) of potassium carbonate were added and the mixture was refluxed for 24 hours.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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